molecular formula C10H8N2OS B1299413 4H-chromeno[4,3-d]thiazol-2-amine CAS No. 31877-68-6

4H-chromeno[4,3-d]thiazol-2-amine

Cat. No. B1299413
CAS RN: 31877-68-6
M. Wt: 204.25 g/mol
InChI Key: NVHFPWSBQGIUJA-UHFFFAOYSA-N
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Description

The compound 4H-chromeno[4,3-d]thiazol-2-amine is a derivative that falls under the category of nitrogen and sulfur-containing heterocycles, specifically coumarin and thiazole derivatives. These compounds have garnered significant interest due to their wide range of biological activities and their potential use in pharmaceuticals. They have been found to exhibit antimicrobial properties, which can be enhanced when incorporated into polymers and polymer composites .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. One approach involves a one-pot, three-component method that utilizes isorhodanine, aromatic aldehydes, and ethanolamine . Another efficient synthesis method uses a multicomponent condensation of 4-hydroxycoumarins, 2-aminobenzothiazoles, and various aldehydes catalyzed by an eco-friendly ionic liquid under solvent-free conditions . Additionally, the synthesis of related chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivatives has been reported using 2H-chromen-2-ones with pyrazol-5-amines catalyzed by CuCl2·2H2O in ethanol .

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of a chromene moiety fused with a thiazole ring. The structure of these compounds has been confirmed through various spectroscopic methods such as NMR, IR spectroscopy, mass spectrometry, and elemental analysis . X-ray crystallography has also been used to elucidate the stereochemistry of related polycyclic compounds .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives includes their ability to undergo cycloaddition reactions. For instance, benzothiazolium salts have been reacted with 3-nitrochromenes to yield functionalized tetrahydrobenzo[d]chromeno[3',4':3,4]pyrrolo[2,1-b]thiazoles . These reactions are typically facilitated by catalysts and can proceed with high diastereoselectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been studied to some extent. For example, the incorporation of these derivatives into polyurethane varnishes has been shown to enhance the antimicrobial properties of the coatings without compromising their physical and mechanical resistances . Furthermore, some derivatives exhibit high fluorescence quantum yields, indicating their potential as luminescent or fluorescent probes .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Oxidative Cross-Coupling Reactions : A novel approach involving iodine and hydrogen peroxide was used to synthesize 2-phenyl-4H-chromeno(3,4-d)thiazol-4-one derivatives, demonstrating a transition metal-free method for C–S bond formation (Belal & Khan, 2015).
  • Multicomponent Synthesis : A one-pot method for synthesizing chromeno-pyridine and thiazolo-pyrimidine derivatives was developed, showcasing the utility of 4H-chromeno[4,3-d]thiazol-2-amine in complex chemical reactions (Gomha & Riyadh, 2013).

Catalysis and Eco-friendly Synthesis

  • Facile and Eco-Friendly Synthesis : Research on the use of nanocrystalline CuFe2O4 as a catalyst for synthesizing chromeno[4,3-b]pyrrol-4(1H)-one derivatives, highlights the potential for eco-friendly and sustainable synthesis methods in organic chemistry (Saha, Pradhan, & Das, 2016).
  • Ionic Liquid Catalysis : Ionic liquids have been used to catalyze the synthesis of chromeno[2,3-d]pyrimidin-8-amine derivatives, demonstrating a green chemistry approach (Kanakaraju, Prasanna, Basavoju, & Chandramouli, 2012).

Biological Activity

  • Antitumor Activity : Certain derivatives of chromeno[4,3-d]thiazol-2-amine were evaluated for their antitumor activity against various cancer cell lines, revealing potential therapeutic applications (Kryshchyshyn, Atamanyuk, & Lesyk, 2012).
  • Antibacterial Activity : Studies have also demonstrated the antibacterial properties of certain chromeno-pyrimidine derivatives, highlighting their potential use in antimicrobial therapies (Suresh, Kumar, & Chandramouli, 2017).

properties

IUPAC Name

4H-chromeno[4,3-d][1,3]thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c11-10-12-9-6-3-1-2-4-7(6)13-5-8(9)14-10/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHFPWSBQGIUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360439
Record name 4H-chromeno[4,3-d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804879
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

31877-68-6
Record name 4H-chromeno[4,3-d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-chromeno[4,3-d][1,3]thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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